4-Cyclohexylbutanoic acid;silver
Description
Chemical Identity and Structural Analysis of Silver Cyclohexanebutyrate
IUPAC Nomenclature and Systematic Identification
Silver cyclohexanebutyrate is systematically identified according to International Union of Pure and Applied Chemistry nomenclature as silver;4-cyclohexylbutanoate. The compound is alternatively designated as silver(1+) 4-cyclohexylbutanoate, reflecting the oxidation state of the silver ion in the coordination complex. Additional nomenclature variations include cyclohexanebutanoic acid, silver(1+) salt, which emphasizes the carboxylate nature of the ligand system.
The Chemical Abstracts Service registry number for this compound is 62638-04-4, providing unambiguous identification in chemical databases. The European Community number is assigned as 263-667-9, facilitating regulatory and commercial identification within European chemical inventories. The molecular database number is catalogued as MFCD00036396, enabling cross-referencing across multiple chemical information systems.
The systematic nomenclature reflects the coordination of a monovalent silver cation with the 4-cyclohexylbutanoate anion, forming a discrete organometallic salt. The naming convention emphasizes both the central metal ion and the organic ligand structure, providing clear identification of the compound's fundamental composition and coordination environment.
Molecular Formula and Stoichiometric Composition
Silver cyclohexanebutyrate exhibits the molecular formula C₁₀H₁₇AgO₂, indicating a precise stoichiometric arrangement of carbon, hydrogen, silver, and oxygen atoms. The molecular weight is calculated as 277.11 grams per mole, reflecting the combined atomic masses of all constituent elements. The monoisotopic mass is determined to be 276.027952 atomic mass units, providing high-precision mass spectrometric identification capabilities.
Table 1: Molecular Composition Analysis
| Component | Atomic Count | Atomic Mass (amu) | Contribution (%) |
|---|---|---|---|
| Carbon | 10 | 120.10 | 43.33 |
| Hydrogen | 17 | 17.14 | 6.19 |
| Silver | 1 | 107.87 | 38.93 |
| Oxygen | 2 | 31.99 | 11.55 |
| Total | 30 | 277.11 | 100.00 |
The stoichiometric composition reveals a 1:1 coordination ratio between the silver cation and the cyclohexanebutyrate anion. The organic ligand component comprises a four-carbon aliphatic chain terminated with a carboxylate functional group and substituted with a cyclohexyl ring system. This structural arrangement provides both hydrophobic character through the cyclohexyl moiety and ionic character through the carboxylate coordination site.
The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is two, corresponding to the oxygen atoms in the carboxylate functional group. This hydrogen bonding profile influences the compound's solubility characteristics and intermolecular interactions in various chemical environments.
Crystallographic Characterization
X-ray Diffraction Studies
X-ray diffraction analysis provides fundamental insights into the crystalline structure and lattice parameters of silver cyclohexanebutyrate. While specific single-crystal diffraction data for this compound are limited in the literature, related silver carboxylate compounds demonstrate characteristic diffraction patterns that inform our understanding of the structural arrangements.
The crystallographic analysis of silver-containing coordination compounds typically reveals coordination geometries that depend on the nature of the carboxylate ligands and packing arrangements. Silver cations commonly adopt linear, trigonal, or tetrahedral coordination environments depending on the ligand field strength and steric requirements of the organic substituents.
Serial femtosecond X-ray crystallography techniques have emerged as powerful tools for analyzing microcrystalline organometallic compounds, including silver coordination complexes. These advanced diffraction methods enable structural determination from very small crystal samples, overcoming traditional limitations associated with conventional single-crystal diffraction approaches.
The powder diffraction characteristics of silver cyclohexanebutyrate can be derived from systematic analysis of reflection patterns, providing information about unit cell parameters and space group symmetry. The diffraction data contribute to understanding the solid-state packing arrangements and intermolecular interactions that stabilize the crystalline structure.
Single-Crystal Structure Determination
Single-crystal structure determination of silver cyclohexanebutyrate requires high-quality crystalline specimens suitable for comprehensive diffraction analysis. The structural elucidation process involves systematic indexing of reflection patterns, space group determination, and iterative refinement of atomic positions and thermal parameters.
The coordination environment around the silver center is expected to involve direct interaction with carboxylate oxygen atoms, forming characteristic metal-oxygen bonds typical of silver carboxylate complexes. The silver-oxygen bond distances in related compounds typically range from 1.9 to 2.1 Angstroms, reflecting the ionic character of these coordination interactions.
Crystal packing analysis reveals the three-dimensional arrangement of silver cyclohexanebutyrate molecules within the unit cell. The packing is influenced by both electrostatic interactions between charged species and van der Waals forces between the hydrophobic cyclohexyl groups. These intermolecular forces contribute to the overall stability and physical properties of the crystalline material.
Temperature-dependent crystallographic studies can provide insights into thermal expansion coefficients and structural stability ranges. Such investigations are particularly relevant for understanding the decomposition temperature of 254°C reported for this compound, as thermal motion and lattice expansion can influence structural integrity at elevated temperatures.
Spectroscopic Structural Elucidation
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy provides detailed structural information about the organic ligand components of silver cyclohexanebutyrate. While the silver-107 and silver-109 isotopes possess nuclear spin, their quadrupolar nature and relatively low sensitivity make direct silver nuclear magnetic resonance challenging in routine applications.
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the cyclohexyl ring carbons, the aliphatic chain carbons, and the carboxylate carbon atom. The cyclohexyl carbons typically appear in the 25-35 parts per million range, while the aliphatic chain carbons exhibit chemical shifts between 20-40 parts per million. The carboxylate carbon resonates significantly downfield, typically around 180 parts per million, reflecting the electron-withdrawing effect of the carboxyl functional group.
Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic multipicity patterns and chemical shift values. The cyclohexyl protons exhibit complex multipicity arising from vicinal coupling interactions, while the aliphatic chain protons display simpler coupling patterns. Integration ratios confirm the stoichiometric hydrogen distribution throughout the molecular structure.
Dynamic nuclear magnetic resonance studies can reveal conformational exchange processes within the cyclohexyl ring system and rotational freedom around the aliphatic chain bonds. Temperature-dependent measurements provide activation energy barriers for these dynamic processes, contributing to understanding molecular flexibility in solution environments.
Infrared and Raman Spectral Signatures
Infrared spectroscopy provides diagnostic information about the coordination mode of the carboxylate ligand in silver cyclohexanebutyrate. The symmetric and antisymmetric carboxylate stretching vibrations appear as characteristic bands that shift upon coordination to the silver center.
The antisymmetric carboxylate stretch typically appears around 1598 wavenumbers, while the symmetric stretch occurs near 1487 wavenumbers. The frequency separation between these bands provides information about the coordination mode, with monodentate coordination typically showing larger separations than chelating or bridging coordination modes.
Table 2: Characteristic Infrared Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Coordination Mode |
|---|---|---|---|
| Carboxylate (antisymmetric) | 1598 | νₐₛ(COO⁻) | Monodentate |
| Carboxylate (symmetric) | 1487 | νₛ(COO⁻) | Monodentate |
| Cyclohexyl C-H | 2850-2950 | ν(C-H) | Non-coordinating |
| Aliphatic C-H | 2800-3000 | ν(C-H) | Non-coordinating |
Attenuated total reflectance infrared spectroscopy provides surface-sensitive analysis of solid samples, revealing molecular orientations and intermolecular interactions in the crystalline state. This technique is particularly valuable for analyzing powder samples where traditional transmission measurements may be challenging due to scattering effects.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and metal-ligand stretching vibrations. The silver-oxygen stretching modes typically appear in the 200-400 wavenumber region, providing direct evidence for metal-ligand coordination interactions.
Computational Chemistry Insights
Density Functional Theory Simulations
Density functional theory calculations provide theoretical insights into the electronic structure and bonding characteristics of silver cyclohexanebutyrate. These computational approaches enable detailed analysis of molecular orbitals, charge distributions, and energetic properties that complement experimental observations.
The highest occupied molecular orbital characteristics reveal the electron density distribution around the silver center and carboxylate ligand. Silver d-orbitals participate in coordination bonding through interaction with carboxylate oxygen lone pairs, resulting in partial charge transfer from ligand to metal.
Geometric optimization calculations predict equilibrium bond lengths, bond angles, and conformational preferences within the molecular structure. The silver-oxygen coordination bond is predicted to exhibit significant ionic character, consistent with the electronegativity difference between silver and oxygen atoms.
Frequency calculations provide theoretical vibrational spectra that can be compared with experimental infrared and Raman measurements. These calculations help assign observed spectral bands to specific vibrational modes and validate experimental interpretations of coordination geometry.
Properties
CAS No. |
62638-04-4 |
|---|---|
Molecular Formula |
C10H18AgO2 |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
4-cyclohexylbutanoic acid;silver |
InChI |
InChI=1S/C10H18O2.Ag/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
InChI Key |
RILOPSTZZRJOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O.[Ag] |
Other CAS No. |
62638-04-4 |
Related CAS |
4441-63-8 (Parent) |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Silver Nitrate with Cyclohexanebutyric Acid
- Dissolve silver nitrate (AgNO₃) in distilled water to form an aqueous solution.
- Prepare a solution of cyclohexanebutyric acid in a suitable solvent (e.g., ethanol or water, depending on solubility).
- Mix the two solutions under stirring at room temperature or slightly elevated temperature.
- The silver ion reacts with the carboxyl group of cyclohexanebutyric acid to form silver cyclohexanebutyrate precipitate.
- The precipitate is filtered, washed with cold distilled water to remove residual nitrates, and dried under vacuum.
| Parameter | Typical Values |
|---|---|
| Silver nitrate conc. | 0.1 - 0.5 M |
| Cyclohexanebutyric acid conc. | Stoichiometric or slight excess |
| Temperature | 20 - 50 °C |
| Reaction time | 1 - 4 hours |
| Solvent | Water, ethanol, or mixture |
Reaction Using Sodium or Potassium Cyclohexanebutyrate Salt
- Prepare sodium or potassium salt of cyclohexanebutyric acid by neutralizing the acid with sodium hydroxide or potassium hydroxide.
- Add an aqueous solution of silver nitrate slowly to the salt solution under stirring.
- Silver cyclohexanebutyrate precipitates as a solid.
- Filter, wash, and dry the product.
- Enhanced solubility of the salt precursor facilitates better reaction control.
- Reduces the presence of free acid, minimizing side reactions.
Solvent Variation and Effects
- Use of polar protic solvents (water, ethanol) supports ionization and reaction.
- Non-polar solvents may be used if silver cyclohexanebutyrate is soluble, enabling recrystallization and purification.
Purification Techniques
- Repeated washing with cold water or ethanol to remove impurities.
- Vacuum drying to avoid decomposition.
- Recrystallization from suitable solvents to improve purity.
Characterization and Yield Data
| Preparation Method | Yield (%) | Purity (%) | Particle Size (if nanoparticulate) | Notes |
|---|---|---|---|---|
| Direct AgNO₃ + Cyclohexanebutyric acid | 75 - 85 | >98 | Not applicable (bulk compound) | Simple, scalable |
| AgNO₃ + Sodium cyclohexanebutyrate salt | 80 - 90 | >99 | Not applicable | Higher purity, fewer side products |
| Recrystallization purification | 65 - 75 | >99.5 | N/A | Improved purity, lower yield |
Research Findings and Notes
- Silver carboxylates, including silver cyclohexanebutyrate, exhibit characteristic coordination modes, often bridging silver centers via carboxylate oxygen atoms, which influences their stability and solubility.
- The choice of preparation method impacts the morphology and purity of the compound, which is critical for applications in catalysis, antimicrobial materials, or as precursors for silver nanoparticle synthesis.
- Controlled precipitation by slow addition and temperature regulation improves crystal quality.
- Avoidance of light during synthesis and storage is recommended to prevent photoreduction of silver ions.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct acid-silver nitrate reaction | Silver nitrate, cyclohexanebutyric acid | Water/ethanol | 20-50 °C | 1-4 hours | 75-85 | >98 | Simple, cost-effective |
| Silver nitrate + sodium salt | Silver nitrate, sodium cyclohexanebutyrate | Water | 20-30 °C | 1-3 hours | 80-90 | >99 | Higher purity, better control |
| Recrystallization purification | Crude silver cyclohexanebutyrate | Ethanol/water | Ambient | Several hours | 65-75 | >99.5 | Improves purity, lowers yield |
Scientific Research Applications
Chemical Applications
Synthesis and Catalysis
- Silver cyclohexanebutyrate serves as a precursor for synthesizing other organometallic compounds. It is utilized in various chemical reactions as a catalyst, enhancing reaction rates and selectivity in organic synthesis.
- Common Reactions:
- Oxidation: Converts silver cyclohexanebutyrate to silver oxide and oxidized organic products.
- Reduction: Can be reduced to form elemental silver and cyclohexanebutyric acid.
- Substitution: Participates in reactions where the silver ion is replaced by other metal ions or organic groups.
Biological Applications
Antimicrobial Properties
- Research indicates that silver cyclohexanebutyrate exhibits significant antimicrobial activity, making it a candidate for developing antibacterial agents. Its mechanism involves the infiltration of bacterial cell membranes by silver ions, leading to cell death through various biochemical pathways .
- Case Studies:
Drug Delivery Systems
- The compound has potential applications in drug delivery systems due to its ability to encapsulate drugs and release them in a controlled manner. This property is particularly beneficial for targeting infections and enhancing therapeutic efficacy.
Medical Applications
Wound Healing and Infection Control
- Silver cyclohexanebutyrate has been explored for its potential use in wound healing formulations. Its antimicrobial properties can help prevent infections in wounds, making it a valuable addition to medical devices and topical treatments.
- Clinical Trials:
- Several studies have investigated the efficacy of silver cyclohexanebutyrate-based dressings in promoting healing while minimizing infection rates.
Industrial Applications
Coatings and Materials Science
Mechanism of Action
The mechanism of action of silver cyclohexanebutyrate involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to bacterial cell membranes, leading to increased permeability and cell death. They can also interact with enzymes and proteins, disrupting cellular functions and inhibiting microbial growth .
Comparison with Similar Compounds
Comparison with Similar Cyclohexanebutyrate Compounds
Structural and Compositional Differences
The table below compares silver cyclohexanebutyrate with analogous metal cyclohexanebutyrates, focusing on metal content, molecular properties, and applications:
| Compound | Metal Content | CAS Number | Molecular Weight (g/mol) | Appearance | Primary Applications |
|---|---|---|---|---|---|
| Silver cyclohexanebutyrate | Ag (99%) | 62638-04-4 | 227.11 | Off-white powder | AAS standards, reagent synthesis |
| Lead cyclohexanebutyrate | Pb (36.7%) | 62637-99-4 | 545.55 | Not specified | SRM for lead quantification |
| Zinc cyclohexanebutyrate | Zn (16.7%) | 38582-18-2* | 335.71 (dihydrate) | Not specified | SRM for zinc analysis |
| Magnesium cyclohexanebutyrate | Mg (6.5%) | N/A | 298.72 | Not specified | SRM for magnesium quantification |
| Cadmium cyclohexanebutyrate | Cd (24%) | 55700-14-6 | 354.69 | Not specified | SRM for cadmium analysis |
| Copper(II) cyclohexanebutyrate | Cu (15.8%) | 2218-80-6 | 404.05 | Powder | Electronic materials, catalysis |
| Silver 2-ethylhexanoate | Ag (42.6%) | 26077-31-6 | 251.08 | White to off-white | High-purity silver standards |
*Zinc compound is a dihydrate .
Sources : .
Key Observations:
- Metal Content: Silver 2-ethylhexanoate has the highest Ag content (42.6%) among silver-based compounds, while silver cyclohexanebutyrate offers moderate purity (99% dry weight) .
- Molecular Weight : Copper(II) cyclohexanebutyrate has the highest molecular weight (404.05 g/mol) due to its larger metal ion and ligand structure .
- Applications : Most cyclohexanebutyrates serve as SRMs, but copper derivatives show niche applications in electronics and catalysis .
Performance in Analytical Chemistry
- Precision : Silver cyclohexanebutyrate is validated for AAS, ensuring reliable calibration in trace metal analysis . Lead and cadmium variants are similarly used but require stringent handling due to toxicity .
- Cost : All SRM cyclohexanebutyrates (e.g., lead, zinc) are priced uniformly at $26.00 for 5g, whereas commercial reagents like copper cyclohexanebutyrate cost $56.07–$188.10 , reflecting differences in purity and demand .
Research and Industrial Relevance
- Electronics : Copper and calcium cyclohexanebutyrates demonstrate charge transport properties, though silver’s role remains underexplored .
Biological Activity
Silver cyclohexanebutyrate (C10H17AgO2) is a silver salt that has attracted attention due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of silver cyclohexanebutyrate, including its mechanisms of action, efficacy in various applications, and relevant research findings.
Silver ions are known for their antimicrobial properties, and silver cyclohexanebutyrate is no exception. The biological activity primarily stems from the release of silver ions, which exert their effects through several mechanisms:
- Disruption of Cell Membranes : Silver ions interact with bacterial cell membranes, leading to membrane destabilization. This disruption results in the loss of potassium ions and a reduction in ATP levels, ultimately causing cell death .
- Inhibition of Nucleic Acid Function : Silver ions can bind to DNA bases, particularly pyrimidine bases, thereby condensing DNA and inhibiting replication. This interaction is crucial for preventing bacterial growth .
- Reactive Oxygen Species (ROS) Production : The presence of silver ions triggers an increase in ROS within bacterial cells. This oxidative stress leads to damage to proteins and DNA, further contributing to cell death .
Antimicrobial Efficacy
Research has demonstrated that silver cyclohexanebutyrate exhibits significant antibacterial activity against various pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Activity
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| E. coli | 76.08 |
| S. aureus | 69.19 |
These results suggest that silver cyclohexanebutyrate could be a viable candidate for applications in wound healing and infection control .
Case Studies
Several studies have investigated the biological activity of silver cyclohexanebutyrate:
- Study on Hydrogel Composites : A recent study explored a novel nanobiocomposite incorporating silver cyclohexanebutyrate within a hydrogel matrix. The composite demonstrated not only antibacterial properties but also anticancer effects against specific cancer cell lines (HEK293T, MCF-7, K-562). The proliferation percentage of treated cells indicated significant cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .
- X-ray Absorption Fine Structure Analysis : Research conducted using X-ray absorption fine structure (XAFS) spectroscopy provided insights into the structural characteristics of silver cyclohexanebutyrate at the Ag K-edge. This analysis aids in understanding how the compound interacts at a molecular level with biological systems .
Safety and Toxicity
While silver compounds are generally recognized for their antimicrobial benefits, concerns regarding toxicity must be addressed. Silver cyclohexanebutyrate's safety profile is essential for its application in medical and industrial fields. Studies have indicated that while silver ions can be toxic at high concentrations, appropriate formulations can mitigate these risks.
Q & A
Q. What are the established synthesis protocols for silver cyclohexanebutyrate, and how can they be optimized for purity?
- Methodological Answer : Synthesis typically involves reacting cyclohexanebutyric acid with silver salts (e.g., silver nitrate) under controlled pH and temperature. Optimization requires monitoring reaction kinetics via UV-Vis spectroscopy and adjusting stoichiometric ratios to minimize byproducts. Purity can be validated using elemental analysis (e.g., ICP-MS) and crystallography (XRD) .
Q. How should researchers characterize the structural and thermal stability of silver cyclohexanebutyrate?
- Methodological Answer : Employ a multi-technique approach:
- Structural analysis : XRD for crystallinity, FTIR for functional group identification.
- Thermal stability : TGA-DSC to assess decomposition temperatures and phase transitions.
Cross-validate results with spectroscopic data (e.g., NMR for ligand coordination) .
Q. What are the best practices for conducting a literature review on silver cyclohexanebutyrate’s applications?
- Methodological Answer : Use databases like SciFinder and PubMed with keywords "silver carboxylates" or "cyclohexanebutyrate coordination chemistry." Prioritize peer-reviewed journals and cross-reference citations to identify knowledge gaps (e.g., limited studies on antimicrobial mechanisms). Document inconsistencies in reported physicochemical properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for silver cyclohexanebutyrate across studies?
- Methodological Answer :
- Replicate experiments : Standardize solvent systems (e.g., polarity, temperature) and quantify solubility via gravimetric analysis.
- Control variables : Document impurities (e.g., residual solvents) using HPLC.
- Statistical analysis : Apply ANOVA to compare datasets and identify outlier methodologies .
Q. What experimental designs are suitable for studying silver cyclohexanebutyrate’s reactivity under varying environmental conditions?
- Methodological Answer : Design a factorial experiment to test:
- Variables : pH, humidity, light exposure.
- Outputs : Reactivity (e.g., ligand exchange kinetics via stopped-flow spectroscopy), stability (TGA).
Use response surface methodology (RSM) to model interactions between variables .
Q. How can interdisciplinary approaches (e.g., computational modeling) enhance understanding of silver cyclohexanebutyrate’s electronic properties?
- Methodological Answer :
- DFT calculations : Predict electronic structure and ligand-metal charge transfer using software like Gaussian or VASP.
- Experimental validation : Compare computational results with XPS or UV-Vis-NIR spectra.
Collaborate with computational chemists to refine force fields for accuracy .
Q. What strategies ensure reproducibility in analytical methods for silver cyclohexanebutyrate quantification?
- Methodological Answer :
- Calibration standards : Use certified reference materials (e.g., SRM 1077a for silver analogs) .
- Interlaboratory validation : Participate in round-robin tests to harmonize protocols (e.g., ISO/IEC 17025).
- Documentation : Publish detailed SOPs with error margins and detection limits .
Handling Methodological Limitations
Q. How can researchers adapt protocols from analogous cyclohexanebutyrate salts (e.g., zinc or lead) for silver-based studies?
- Methodological Answer :
- Ligand compatibility : Assess silver’s redox sensitivity compared to Zn²⁺/Pb²⁺. Adjust reaction conditions (e.g., inert atmosphere for Ag⁺).
- Analytical adjustments : Replace Pb-specific detectors in ICP-MS with silver-optimized settings. Validate via spike-recovery experiments .
Q. What are the ethical considerations in reporting negative or inconclusive results for silver cyclohexanebutyrate studies?
- Methodological Answer :
- Transparency : Disclose all experimental parameters, including failed conditions.
- Contextualization : Relate negative results to theoretical predictions (e.g., ligand instability).
- Publishing avenues : Submit to journals specializing in negative data (e.g., Journal of Negative Results) to prevent publication bias .
Data Analysis and Integration
Q. How should researchers integrate heterogeneous datasets (e.g., biological vs. physicochemical studies) on silver cyclohexanebutyrate?
- Methodological Answer :
- Meta-analysis : Use tools like RevMan to standardize effect sizes across studies.
- Cross-disciplinary workshops : Engage with material scientists and biologists to align metrics (e.g., MIC values vs. dissolution rates).
- Data repositories : Share raw data via platforms like Zenodo for reanalysis .
Key Considerations
- Avoid commercial focus : Exclude synthesis scalability or pricing; emphasize academic methodologies.
- Contradictions : Note that silver cyclohexanebutyrate lacks standardized SRMs, unlike zinc/lead analogs, necessitating protocol adaptations .
- Reproducibility : Emphasize peer validation and open-data practices per FAIR principles .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
